3-Chloro-1-methyl-6-(methylamino)-1,4-dihydropyridazin-4-one
Description
3-Chloro-1-methyl-6-(methylamino)-1,4-dihydropyridazin-4-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with chloro, methyl, and methylamino groups.
Properties
IUPAC Name |
3-chloro-1-methyl-6-(methylamino)pyridazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-8-5-3-4(11)6(7)9-10(5)2/h3,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJXVVNONLEECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)C(=NN1C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-6-(methylamino)-1,4-dihydropyridazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a chlorinated ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the pyridazinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-6-(methylamino)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce a variety of substituted pyridazinones.
Scientific Research Applications
3-Chloro-1-methyl-6-(methylamino)-1,4-dihydropyridazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes or receptors.
Material Science: It can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential therapeutic effects.
Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 3-Chloro-1-methyl-6-(methylamino)-1,4-dihydropyridazin-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Core Heterocyclic Systems
The dihydropyridazinone scaffold shares similarities with pyridine and pyrimidine derivatives. For example:
- 4-Aminopyridine (4-AP) analogs: and highlight that methylamino substitutions on pyridine rings (e.g., 4-(methylamino)pyridine) enhance activity in modulating ion channels compared to 4-AP. The methylamino group in 3-Chloro-1-methyl-6-(methylamino)-1,4-dihydropyridazin-4-one may similarly stabilize interactions with biological targets through hydrogen bonding or hydrophobic effects .
- Quinazolinones: describes 2-phenylquinazolinones with methylaminoethanol substituents. The bulkier 2-(methylamino) ethanol group in derivative 41 reduced potency compared to smaller amino groups, underscoring the importance of substituent size and position. This suggests that the methylamino group in the dihydropyridazinone derivative may optimize steric and electronic interactions in binding pockets .
Substituent Positioning and Reactivity
demonstrates that the reactivity of methylamino-containing compounds depends on substituent positioning. For sulfone derivatives, protonation of the amino group increased ortho-position reactivity. In this compound, the methylamino group at position 6 and chloro at position 3 may direct electrophilic or nucleophilic attacks, influencing synthetic pathways and stability .
Binding Affinity and Enzyme Interactions
- CDK9 Inhibition: In , para-amino-substituted quinazolinones (e.g., compound 42) exhibited higher potency (IC50 = 3.4 µM) than bulkier derivatives (e.g., compound 41, IC50 = 6.2 µM). This two-fold reduction highlights how methylamino group size and orientation affect binding. The dihydropyridazinone derivative’s methylamino group may similarly anchor interactions in enzyme active sites, though its chloro substituent could introduce steric or electronic variations .
- Ion Channel Modulation: 4-(Methylamino)pyridine analogs in and potentiated HVACCs (voltage-gated calcium channels) more effectively than 4-AP. The dihydropyridazinone’s methylamino group might enhance analogous activity, particularly if positioned to engage key residues like Phe105 (as seen in quinazolinone studies) .
Pharmacological Potential
The dihydropyridazinone derivative’s combination of chloro and methylamino substituents may balance solubility and membrane permeability, critical for drug development .
Structural Validation
Tools like SHELX () are critical for confirming crystal structures of such compounds. Computational methods (e.g., NMR simulation in ) further aid in distinguishing isomers and validating synthetic outcomes .
Biological Activity
3-Chloro-1-methyl-6-(methylamino)-1,4-dihydropyridazin-4-one (CAS Number: 41217-92-9) is a heterocyclic compound characterized by a pyridazinone core. Its unique structure suggests potential biological activities, making it an interesting subject for medicinal chemistry and biological studies. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C₆H₈ClN₃O
- Molecular Weight: 173.60 g/mol
- Structure: The compound features a chloro group and a methylamino group, which are significant for its reactivity and biological interactions.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, influencing various biochemical pathways .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The presence of electron-withdrawing groups, such as chlorine, enhances their efficacy against various pathogens .
Anticonvulsant Properties
Studies have shown that derivatives of pyridazinones can demonstrate anticonvulsant activity. For instance, certain analogs have been evaluated for their effectiveness in seizure models, revealing promising results that suggest a potential therapeutic application for epilepsy .
Cytotoxicity and Antiproliferative Effects
The compound's structural features may confer cytotoxic properties against cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications at specific positions could enhance antiproliferative activity. Compounds with similar structures have shown effective inhibition of cell proliferation in various cancer models .
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound or its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
